Plastochromanol 8

Descripción general

Descripción

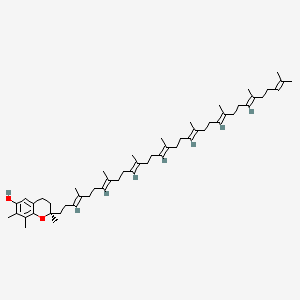

Plastochromanol 8 is a naturally occurring tocochromanol, a member of the vitamin E family. It is characterized by its chromanol ring and an unsaturated side chain consisting of eight isoprene units. This compound was first discovered in the mid-1960s in the leaves of the rubber tree. This compound is known for its potent antioxidant properties, which play a crucial role in protecting lipids within plant tissues from oxidative damage .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Plastochromanol 8 can be isolated from natural sources such as flaxseed oil. The preparation involves several steps:

Saponification: Approximately 320 grams of flaxseed oil is saponified to break down the triglycerides.

Gel Permeation Chromatography: The bulky this compound is enriched using this technique.

Countercurrent Chromatography: The enriched this compound is further purified using a solvent system consisting of n-hexane, benzotrifluoride, and acetonitrile in a 20:7:13 ratio.

Centrifugal Partition Chromatography: Final purification is achieved using hexamethyldisiloxane and acetonitrile in a 1:1 ratio, yielding highly pure this compound.

Industrial Production Methods: While the industrial production of this compound is not extensively documented, the methods used in laboratory settings can be scaled up for industrial purposes. The key steps involve the extraction from plant oils, followed by chromatographic techniques to achieve the desired purity.

Análisis De Reacciones Químicas

Plastochromanol 8 undergoes various chemical reactions, primarily due to its antioxidant properties:

Oxidation: this compound can react with free radicals, converting them into less reactive species and thereby preventing lipid peroxidation.

Reduction: It can also participate in redox reactions, where it donates electrons to neutralize reactive oxygen species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and singlet oxygen.

Reduction: Reducing agents such as ascorbic acid can be used.

Substitution: Various catalysts and solvents can facilitate substitution reactions.

Major Products: The primary products formed from these reactions are less reactive lipid radicals and oxidized forms of this compound, such as plastochromanol quinone .

Aplicaciones Científicas De Investigación

Antioxidant Properties

PC-8 is recognized for its potent antioxidant capabilities, which are essential for protecting plants from oxidative stress. It functions similarly to vitamin E but possesses unique structural characteristics that enhance its efficacy in specific environments.

- Mechanism of Action : PC-8 acts as a lipid-soluble antioxidant, quenching reactive oxygen species (ROS) and preventing oxidative damage to cellular structures. Its unsaturated side chain allows it to effectively neutralize singlet oxygen and other free radicals, particularly in hydrophobic environments such as membranes and chloroplasts .

- Comparative Analysis : Studies have shown that PC-8's antioxidant activity is comparable to that of tocopherols, with specific advantages under certain conditions. For instance, it has been observed that PC-8 levels increase significantly in response to drought stress in maize, suggesting a regulatory role in antioxidant defense mechanisms during adverse environmental conditions .

Role in Plant Stress Responses

PC-8 plays a crucial role in plant physiology, particularly in response to environmental stresses such as drought and salinity.

- Drought Stress : Research indicates that PC-8 content increases in plants subjected to repeated cycles of drought. In maize plants, PC-8 accounted for over 25% of the total tocochromanols during drought conditions, highlighting its importance in stress mitigation .

- Photoprotection : PC-8 contributes to the protection of photosystem II during photoinhibition. It works synergistically with other antioxidants like tocopherols and carotenoids to maintain photosynthetic efficiency under stress .

Health Benefits and Nutritional Applications

Beyond its role in plants, PC-8 has garnered interest for its potential health benefits when included in human diets.

- Nutritional Source : PC-8 has been isolated from various plant oils, including flaxseed oil, where it is present alongside other beneficial compounds like omega-3 fatty acids. The presence of PC-8 in dietary sources suggests potential implications for human health, particularly regarding oxidative stress-related conditions .

- Bioactivity : Emerging research indicates that PC-8 may exhibit bioactive properties similar to those of tocopherols, potentially contributing to cardiovascular health and reducing inflammation .

Quantitative Analysis and Case Studies

Quantitative studies have been conducted to assess the levels of PC-8 in various plant sources and its relationship with environmental factors.

Mecanismo De Acción

Plastochromanol 8 exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing oxidative damage to lipids and other cellular components. The chromanol ring is responsible for its ability to donate electrons and neutralize reactive species. This compound also interacts with various molecular targets and pathways involved in oxidative stress responses, including the regulation of antioxidant enzymes .

Comparación Con Compuestos Similares

Plastochromanol 8 is unique among tocochromanols due to its longer side chain with eight isoprene units. Similar compounds include:

Tocopherols: These have a saturated side chain and are well-known for their vitamin E activity.

Tocotrienols: These have an unsaturated side chain with three isoprene units.

Plastochromanol 7 and Plastochromanol 9: These are homologues of this compound with seven and nine isoprene units, respectively

This compound stands out due to its superior antioxidant properties and its presence in various plant tissues, making it a valuable compound for research and industrial applications.

Actividad Biológica

Plastochromanol-8 (PC-8) is a member of the tocochromanol family, which includes tocopherols and tocotrienols. It is primarily recognized for its antioxidant properties and its role in protecting plants against oxidative stress, particularly in chloroplasts. This compound has gained attention for its potential health benefits and applications in food science and nutrition.

Antioxidant Properties

PC-8 exhibits significant antioxidant activity, which is crucial for mitigating oxidative damage in biological systems. Research indicates that PC-8 is effective in inhibiting lipid peroxidation, a process that can lead to cellular damage. A comparative study showed that PC-8 was more versatile than other prenyllipids in inhibiting lipid peroxidation initiated by various methods, including hydrophilic and hydrophobic azo initiators, as well as singlet oxygen generated through photosensitized reactions .

The mechanism by which PC-8 exerts its antioxidant effects involves its ability to quench singlet oxygen and neutralize free radicals. The unsaturated side chain of PC-8 enhances its reactivity, allowing it to effectively scavenge reactive oxygen species (ROS) in both polar and non-polar environments . This property is particularly beneficial in chloroplasts, where ROS levels can surge during photosynthesis under stress conditions.

Biosynthesis and Distribution

PC-8 is biosynthesized in plastoglobules of chloroplasts, with tocopherol cyclase (VTE1) identified as a key enzyme in its production . It is found in various plant tissues, including seeds and leaves, with concentrations varying significantly among different species. For instance, PC-8 levels were quantified at approximately 900 mg/kg dry weight in Cecropia leaves and between 75 mg/kg to 350 mg/kg in various oils such as flaxseed and rapeseed .

Drought Stress Response

A notable study examined the accumulation of PC-8 in maize (Zea mays L.) under drought conditions. The results indicated that PC-8 content increased significantly during repeated drought cycles, suggesting a protective role against oxidative stress induced by environmental challenges. The study also highlighted the correlation between PC-8 levels and those of vitamin E compounds, particularly α-tocopherol, indicating a synergistic effect in combating oxidative damage .

Comparative Analysis of Tocochromanols

In a detailed investigation into the antioxidant capacities of different tocochromanols, PC-8 was found to be more effective than tocopherols when lipid peroxidation was initiated within the hydrophobic interior of liposome membranes. This finding underscores the importance of PC-8 in maintaining membrane integrity under oxidative stress conditions .

Concentration of Plastochromanol-8 in Various Plant Oils

| Plant Oil | Concentration (mg/kg) |

|---|---|

| Flaxseed Oil | 315 - 350 |

| Rapeseed Oil | 75 |

| Camelina Oil | 38 |

| Mustard Oil | 80 - 120 |

| Candle Nut Oil | 90 |

| Cecropia Leaves | 900 |

Antioxidant Activity Comparison

| Compound | Lipid Peroxidation Inhibition (Hydrophilic Initiators) | Lipid Peroxidation Inhibition (Hydrophobic Initiators) |

|---|---|---|

| Plastochromanol-8 | High | Very High |

| α-Tocopherol | Moderate | Low |

| Plastoquinol-9 | Moderate | High |

Propiedades

IUPAC Name |

(2R)-2,7,8-trimethyl-2-[(3E,7E,11E,15E,19E,23E,27E)-4,8,12,16,20,24,28,32-octamethyltritriaconta-3,7,11,15,19,23,27,31-octaenyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H82O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-37-53(12)38-36-50-39-51(54)48(10)49(11)52(50)55-53/h21,23,25,27,29,31,33,35,39,54H,13-20,22,24,26,28,30,32,34,36-38H2,1-12H3/b41-23+,42-25+,43-27+,44-29+,45-31+,46-33+,47-35+/t53-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMZTTPJFDLIOR-HCCCIJMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C2CC[C@@](OC2=C1C)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H82O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401019983 | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

751.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4382-43-8 | |

| Record name | Plastochromanol 8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4382-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plastochromanol 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plastochromanol 8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.